molecular formula C8H14O4 B13243051 3-(2-Hydroxyethyl)oxane-3-carboxylic acid

3-(2-Hydroxyethyl)oxane-3-carboxylic acid

Cat. No.: B13243051
M. Wt: 174.19 g/mol
InChI Key: GLPOWTBUPJRMQG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxane-3-carboxylic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of oxane, featuring a hydroxyethyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with hydroxyethyl and carboxylic acid functional groups. One common method involves the use of 3,4-dihydropyran as a starting material, which undergoes hydrolysis and subsequent oxidation to introduce the hydroxyethyl and carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes using specific catalysts and reaction conditions to optimize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyethyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)oxane-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(2-hydroxyethyl)oxane-3-methanol.

Scientific Research Applications

3-(2-Hydroxyethyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Similar in structure but lacks the oxane ring.

    2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but has an acrylate moiety instead of a carboxylic acid group.

    Tetrahydropyran-3-carboxylic acid: Similar oxane ring structure but lacks the hydroxyethyl group.

Uniqueness

3-(2-Hydroxyethyl)oxane-3-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups on the oxane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-(2-hydroxyethyl)oxane-3-carboxylic acid

InChI

InChI=1S/C8H14O4/c9-4-3-8(7(10)11)2-1-5-12-6-8/h9H,1-6H2,(H,10,11)

InChI Key

GLPOWTBUPJRMQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CCO)C(=O)O

Origin of Product

United States

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